molecular formula C18H13ClF3N3O3S B2775870 2-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 933214-82-5

2-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No. B2775870
CAS RN: 933214-82-5
M. Wt: 443.83
InChI Key: BCWBYOVVJQLFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H13ClF3N3O3S and its molecular weight is 443.83. The purity is usually 95%.
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Scientific Research Applications

Herbicide Selectivity and Metabolism

2-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide has been extensively studied for its application in agriculture, particularly in the development of herbicides. A key aspect of its selectivity for cereals comes from the ability of certain crop plants to metabolize the compound into inactive products, demonstrating its biological basis for selectivity in weed management. This metabolism involves the rapid transformation of the herbicide into a polar, inactive product through hydroxylation followed by conjugation with a carbohydrate moiety in tolerant plants such as wheat, oats, and barley, while sensitive broadleaf plants show little to no metabolism of the compound (Sweetser, Schow, & Hutchison, 1982).

Anticancer and Apoptosis-Inducing Activity

Further research into derivatives of this compound has explored their potential anticancer activities. Novel derivatives have been synthesized and evaluated for their cytotoxic activity towards human cancer cell lines. These studies have found that certain derivatives exhibit significant anticancer activity, including the induction of apoptosis in cancer cells. The structural modification of these compounds has shown a correlation with their biological activity, providing insight into the development of new therapeutic agents (Żołnowska et al., 2016).

Soil Adsorption and Degradation

The adsorption and degradation behavior of this compound in soil is crucial for understanding its environmental impact. Studies have shown that its adsorption to soil particles is influenced by pH, with higher adsorption rates observed at lower pH levels. Furthermore, degradation processes in soil involve microbial action as well as chemical hydrolysis, which varies with soil pH, temperature, and moisture content. These findings are essential for assessing the environmental fate of this compound and its derivatives, ensuring safe and effective use in agricultural settings (Thirunarayanan, Zimdahl, & Smika, 1985).

properties

IUPAC Name

2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O3S/c1-28-17-8-7-15(23-24-17)11-3-2-4-13(9-11)25-29(26,27)16-10-12(18(20,21)22)5-6-14(16)19/h2-10,25H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWBYOVVJQLFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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